methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates to form the desired pyran derivative . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives with different substituents, such as:
- Methyl 6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
- Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate
Uniqueness
What sets methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H17BrN2O5 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 6-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O5/c1-11-17(20(24)25-2)18(15(9-22)19(23)27-11)16-7-6-14(28-16)10-26-13-5-3-4-12(21)8-13/h3-8,18H,10,23H2,1-2H3 |
InChI Key |
KPXIBOYIBVGSDS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC(=CC=C3)Br)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC(=CC=C3)Br)C(=O)OC |
Origin of Product |
United States |
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